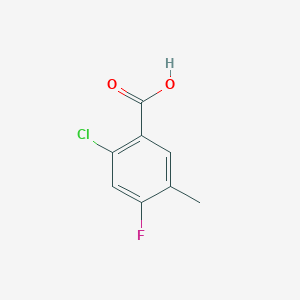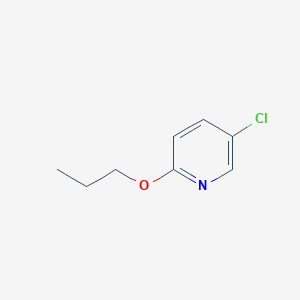![molecular formula C8H7ClN2 B1646614 6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-77-3](/img/structure/B1646614.png)
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . The SMILES string representation of this compound is ClC1=CC=C2C(NC©=C2)=N1 .
Molecular Structure Analysis
The InChI string for “6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” is 1S/C8H7ClN2/c1-5-4-6-2-3-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11) . This string provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
“6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” is a solid substance . Its molecular weight is 166.61 .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . The derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent activities against FGFR1, 2, and 3 .
Breast Cancer Treatment
In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Immunomodulators Targeting Janus Kinase 3
1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as novel immunomodulators targeting Janus Kinase 3 (JAK3) . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators . Therefore, these derivatives could be used in treating immune diseases such as organ transplantation .
Inhibition of Interleukin-2-Stimulated T Cell Proliferation
The compound has shown an immunomodulating effect on interleukin-2-stimulated T cell proliferation . This could be beneficial in conditions where suppression of T cell activity is desired, such as in autoimmune diseases .
Docking Calculations and WaterMap Analysis
The compound and its derivatives have been used in docking calculations and WaterMap analysis to confirm the substituent effects on JAK3 inhibitory activity . This helps in understanding the structure-activity relationship and designing more potent inhibitors .
Potential Use in Treating Hyperglycemia and Related Conditions
Although not directly related to “6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine”, pyrrolopyridine derivatives have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine” and related compounds could involve further exploration of their biological activities and potential applications in cancer therapy . More studies are needed to understand their mechanisms of action and to conduct structure-activity relationship (SAR) research .
properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZNAOPBKYQWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





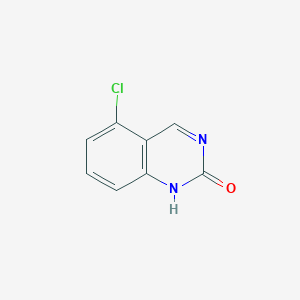



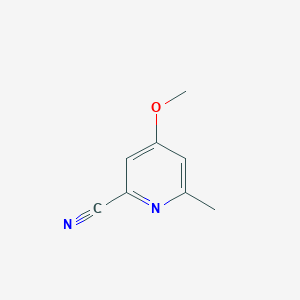
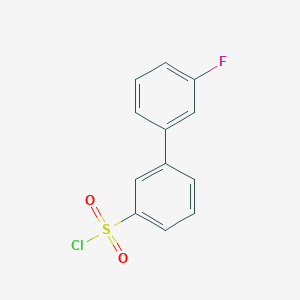
![3-[2-(4-methyl-1-piperazinyl)ethoxy]Benzenamine](/img/structure/B1646563.png)
![4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1646565.png)
![2-[(5-Methylpyridin-2-yl)amino]-2-oxoacetic acid](/img/structure/B1646570.png)
